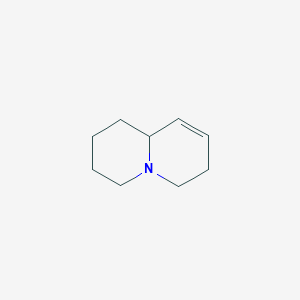
2,3,4,6,7,9a-hexahydro-1H-quinolizine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,6,7,9a-hexahydro-1H-quinolizine is a heterocyclic organic compound with the molecular formula C9H15N It is a derivative of quinolizine, characterized by a bicyclic structure consisting of a six-membered ring fused to a five-membered nitrogen-containing ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,7,9a-hexahydro-1H-quinolizine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of quinolizinium salts using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
化学反应分析
Types of Reactions
2,3,4,6,7,9a-hexahydro-1H-quinolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinolizine derivatives with varying degrees of oxidation.
Reduction: Fully saturated quinolizine derivatives.
Substitution: Alkylated or acylated quinolizine derivatives.
科学研究应用
Medicinal Chemistry
Dopaminergic Activity
One of the most significant applications of 2,3,4,6,7,9a-hexahydro-1H-quinolizine is its potential as a dopaminergic agent. Compounds related to this structure have been studied for their selective binding to dopamine receptors, particularly D1 dopamine receptors. Research indicates that these compounds can exhibit both agonist and antagonist activities at these receptor sites. For instance, derivatives of this compound have shown promise in treating conditions such as Parkinson's disease and hypertension by enhancing dopaminergic activity .
Neuroprotective Effects
Studies have also suggested that quinolizine derivatives may possess neuroprotective properties. This is particularly relevant for the development of treatments for neurodegenerative diseases. The ability to selectively target dopamine receptors may lead to reduced side effects compared to non-selective dopaminergic drugs .
Organic Synthesis
Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of various complex organic molecules. Its structure allows for further functionalization and modification through chemical reactions such as alkylation and acylation. This versatility makes it a valuable building block in organic synthesis .
Synthesis of Novel Compounds
The compound has been utilized in the synthesis of novel heterocyclic compounds with potential pharmaceutical applications. For example, it has been involved in the Friedländer reaction to create substituted chromenoquinoline derivatives that exhibit diverse biological activities .
Material Science
Polymer Applications
Research indicates that derivatives of this compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. The unique properties of quinolizine derivatives can lead to the development of advanced materials with tailored functionalities for specific applications in electronics and coatings .
Case Studies
| Study Title | Authors | Findings |
|---|---|---|
| Synthesis and Biological Evaluation of Quinolizidine Derivatives | Zhao et al. | Demonstrated the potential of quinolizidine derivatives as D1 receptor agonists with neuroprotective effects. |
| Development of Functionalized Quinolizidine Polymers | Chen et al. | Explored the incorporation of quinolizidine into polymer matrices for improved mechanical properties. |
| Structure-Activity Relationship Studies on Dopaminergic Compounds | Wang et al. | Investigated how modifications to the quinolizidine structure affect binding affinity to dopamine receptors. |
作用机制
The mechanism of action of 2,3,4,6,7,9a-hexahydro-1H-quinolizine involves its interaction with specific molecular targets. The nitrogen atom in the ring can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors.
相似化合物的比较
Similar Compounds
Quinolizine: The parent compound with a similar bicyclic structure but without the hexahydro modification.
Isoquinoline: Another heterocyclic compound with a similar nitrogen-containing ring.
Piperidine: A six-membered nitrogen-containing ring that shares some structural features.
Uniqueness
2,3,4,6,7,9a-hexahydro-1H-quinolizine is unique due to its specific hexahydro modification, which imparts distinct chemical properties and reactivity. This modification enhances its stability and potential for various applications compared to its parent compound, quinolizine.
属性
CAS 编号 |
1004-90-6 |
|---|---|
分子式 |
C9H15N |
分子量 |
137.22 g/mol |
IUPAC 名称 |
2,3,4,6,7,9a-hexahydro-1H-quinolizine |
InChI |
InChI=1S/C9H15N/c1-3-7-10-8-4-2-6-9(10)5-1/h1,5,9H,2-4,6-8H2 |
InChI 键 |
QOSLIXYQUYOILJ-UHFFFAOYSA-N |
SMILES |
C1CCN2CCC=CC2C1 |
规范 SMILES |
C1CCN2CCC=CC2C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















